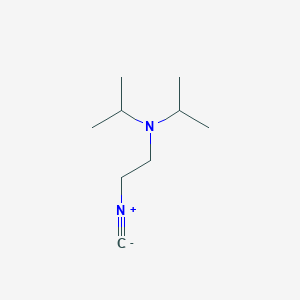

(2-Isocyanoethyl)bis(propan-2-yl)amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2-Isocyanoethyl)bis(propan-2-yl)amine is a useful research compound. Its molecular formula is C9H18N2 and its molecular weight is 154.257. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

It appears there is no direct information available regarding the applications of the specific compound "(2-Isocyanoethyl)bis(propan-2-yl)amine" from the provided search results. However, the search results do provide information on related compounds and their applications, which may offer some indirect insights.

Related Compounds and their Applications

N,N-Diisopropylethylamine (DIPEA):

- DIPEA, also known as Hünig's base, is a sterically hindered organic base commonly used as a proton scavenger . It is a good base but a poor nucleophile due to its steric hindrance .

- Amide coupling: DIPEA is used as a hindered base in amide coupling reactions between a carboxylic acid and a nucleophilic amine . It doesn't compete with the nucleophilic amine in the coupling reaction due to its hindered structure .

- Alkylations: DIPEA can be used as a selective reagent in the alkylation of secondary amines to tertiary amines using alkyl halides . It prevents the formation of quaternary ammonium salts .

- Transition metal catalyzed cross-coupling reactions: DIPEA is used as a base in transition metal catalyzed cross-coupling reactions like the Heck and Sonogashira couplings .

Diisopropylamine:

- Diisopropylamine is a secondary amine used as a precursor to herbicides and sulfenamides .

- It reacts with organolithium reagents to produce lithium diisopropylamide (LDA), a strong, non-nucleophilic base .

- It is used to prepare N,N-diisopropylethylamine (Hünig's base) by alkylation with diethyl sulfate .

2-Morpholinoethyl isocyanide:

- 2-Morpholinoethyl isocyanide can be used for the synthesis of nitrogen acyclic carbene (NAC) complexes, which are used as catalysts for phenol synthesis and alkyne hydration .

- It is used in the synthesis of imidazo[1,2-a]pyridines and α-acylaminoamides via Ugi condensation reaction .

- It can be used to create 2-aminobenzoxazoles and 3-aminobenzoxazines, which have therapeutic applications .

- It can also function as a ligand in bis-cyclometalated iridium complexes for organic light emitting diodes (OLEDs) .

Isocyanides:

- Isocyanides play an important role in chemistry, inspiring the development of new types of reactions .

- They are used in Passerini-type reactions for synthesizing compounds like bicalutamide .

- Isocyanides are used in Ugi multicomponent reactions for synthesizing complex molecules like telaprevir and praziquantel .

化学反応の分析

Nucleophilic Addition Reactions

The isocyano group undergoes nucleophilic addition with electrophilic partners. For example:

-

Imine Formation : Reacts with aldehydes or ketones under mild conditions to generate imine derivatives. The reaction proceeds via attack of the isocyanide’s α-carbon on the carbonyl carbon, followed by tautomerization.

-

Carbene Insertion : Participates in copper-catalyzed conjugate additions with sulfur, nitrogen, or carbon nucleophiles (e.g., thiols, amines, malonates). This forms functionalized isocyanides, which can cyclize to carbocyclic structures .

Key Data :

| Nucleophile | Catalyst | Product Yield | Reference |

|---|---|---|---|

| Diethyl bromomalonate | CuI-Pyox | 76% (16a) | |

| Cyclohexyl iodide | Ni(II) | 88% (3k) |

Copper-Catalyzed Alkylative Cyclization

Copper complexes facilitate conjugate additions to isocyanoalkenes, enabling cyclopropane formation (Scheme 2) :

-

Substrate : Diethyl bromomalonate + (2-Isocyanoethyl)bis(propan-2-yl)amine.

-

Conditions : CuI-Pyox (10 mol%), Cs₂CO₃, THF, 20 min.

-

Product : Isocyanocyclopropane (16a, 76% yield).

Ruthenium-Mediated Hydrogen Transfer

In hydroaminomethylation reactions, the compound acts as a precursor for chiral homoallyl amines via Ru–H intermediates :

-

Steps :

Redox-Active Behavior

The isocyano group’s electron-deficient nature allows single-electron transfer (SET) processes in oxidative environments. For example:

-

Quinone-Mediated Oxidation : Engages in electrophilic pathways (e.g., transamination) with o-quinones, bypassing radical intermediates .

-

Ni(III) Intermediates : Evidence supports Ni(III) species in C–H functionalization steps, confirmed by EPR studies .

Steric and Electronic Effects

The bis(isopropyl) groups enhance steric protection of the isocyano moiety, reducing dimerization while maintaining reactivity. Substituent variations alter:

特性

IUPAC Name |

N-(2-isocyanoethyl)-N-propan-2-ylpropan-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c1-8(2)11(9(3)4)7-6-10-5/h8-9H,6-7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHXSDAJAOVFTAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC[N+]#[C-])C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。